Teglicar

Vue d'ensemble

Description

Teglicar est un inhibiteur sélectif et réversible de l'isoforme hépatique de la carnitine palmitoyl-transférase 1 (L-CPT1). Cette enzyme joue un rôle crucial dans le transport des acides gras à longue chaîne dans les mitochondries pour la β-oxydation. This compound a montré des propriétés antihyperglycémiques potentielles et fait l'objet de recherches pour ses applications dans le diabète et les maladies neurodégénératives, y compris la maladie de Huntington .

Applications De Recherche Scientifique

Teglicar has a wide range of scientific research applications:

Chemistry: Used as a tool to study the inhibition of carnitine palmitoyl-transferase 1 and its effects on fatty acid metabolism.

Biology: Investigated for its role in modulating metabolic pathways and its potential impact on cellular energy homeostasis.

Industry: Utilized in the development of new pharmaceuticals targeting metabolic disorders.

Mécanisme D'action

Target of Action

Teglicar, also known as ST1326, is a reversible inhibitor of the liver isoform of carnitine palmitoyl-transferase 1 (L-CPT1) . L-CPT1 is a key enzyme involved in the transport of long-chain fatty acids into the mitochondria .

Mode of Action

This compound selectively and reversibly inhibits L-CPT1 . This inhibition reduces gluconeogenesis and improves glucose homeostasis . In other words, this compound reduces the production of glucose in the liver, thereby helping to regulate blood sugar levels .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the carnitine shuttle, a mitochondrial machinery consisting of three proteins: two carnitine palmitoyl transferases, CPT1 and CPT2, and the carnitine-acylcarnitine translocase . By inhibiting L-CPT1, this compound disrupts this pathway, reducing the transport of long-chain fatty acids into the mitochondria and subsequently decreasing gluconeogenesis .

Result of Action

This compound has been shown to reduce glucose production and improve glucose homeostasis . In vitro and animal model studies have shown that this compound reduces gluconeogenesis, leading to improved glucose regulation . Additionally, this compound has demonstrated antitumor activity, inducing apoptosis in certain cancer cells via endoplasmic reticulum stress-mediated pathways .

Safety and Hazards

Analyse Biochimique

Cellular Effects

Teglicar has been shown to exert significant effects on various types of cells, particularly cancer cells. In HeLa cervical cancer cells, this compound induces apoptosis through the endoplasmic reticulum (ER) stress-mediated pathway . This compound enhances ER stress, leading to the activation of the unfolded protein response (UPR) and subsequent apoptosis. Additionally, this compound has been observed to inhibit cell proliferation in a dose-dependent manner, with an IC50 value of 18.38 µM at 24 hours . These effects highlight the potential of this compound as an anticancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves its reversible inhibition of carnitine palmitoyltransferase 1A (CPT1A). By binding to CPT1A, this compound prevents the transport of long-chain fatty acids into the mitochondria, thereby disrupting fatty acid β-oxidation. This inhibition leads to an accumulation of fatty acids in the cytoplasm, triggering ER stress and the activation of the unfolded protein response (UPR). The UPR, in turn, promotes apoptosis through the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory effects on CPT1A over extended periods. Prolonged exposure to this compound can lead to the degradation of the compound, resulting in a gradual reduction in its efficacy. Long-term studies have shown that this compound can induce sustained ER stress and apoptosis in cancer cells, highlighting its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits CPT1A activity and induces apoptosis in cancer cells without causing significant toxicity. At higher doses, this compound can lead to adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects underscore the importance of optimizing the dosage of this compound to maximize its therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

This compound is involved in the regulation of metabolic pathways related to fatty acid metabolism. By inhibiting carnitine palmitoyltransferase 1A (CPT1A), this compound disrupts the transport of long-chain fatty acids into the mitochondria for β-oxidation. This inhibition leads to an accumulation of fatty acids in the cytoplasm, which can affect metabolic flux and metabolite levels. Additionally, this compound has been shown to interact with other enzymes and cofactors involved in fatty acid metabolism, further influencing metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in target cells, particularly cancer cells. The compound’s distribution is influenced by its binding affinity to CPT1A and other biomolecules, which can affect its overall efficacy and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, primarily targeting the mitochondria and endoplasmic reticulum (ER). The compound’s activity is closely associated with its localization to these organelles, where it exerts its inhibitory effects on carnitine palmitoyltransferase 1A (CPT1A) and induces ER stress. Post-translational modifications and targeting signals play a crucial role in directing this compound to these specific compartments, ensuring its effective function within the cell .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de Teglicar implique plusieurs étapes, en commençant par la préparation d'intermédiaires clés. Le processus comprend généralement :

Formation de la structure de base : Cela implique la réaction de matières premières spécifiques dans des conditions contrôlées pour former la structure de base de this compound.

Modifications de groupes fonctionnels : Les étapes suivantes impliquent l'introduction et la modification de groupes fonctionnels pour obtenir les propriétés chimiques souhaitées.

Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour assurer une pureté élevée.

Méthodes de production industrielle

La production industrielle de this compound suit des voies synthétiques similaires mais est mise à l'échelle pour répondre à la demande. Cela implique l'optimisation des conditions de réaction pour maximiser le rendement et minimiser les impuretés. Des techniques telles que la chimie en flux continu peuvent être utilisées pour améliorer l'efficacité et la capacité de production.

Analyse Des Réactions Chimiques

Types de réactions

Teglicar subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de this compound, modifiant potentiellement son activité biologique.

Substitution : this compound peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants

Agents oxydants : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Agents réducteurs : Le borohydrure de sodium et l'hydrure de lithium aluminium sont souvent utilisés pour les réactions de réduction.

Réactifs de substitution : Les agents halogénants et les nucléophiles sont utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction pourrait produire des composés désoxygénés.

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme outil pour étudier l'inhibition de la carnitine palmitoyl-transférase 1 et ses effets sur le métabolisme des acides gras.

Biologie : Etudié pour son rôle dans la modulation des voies métaboliques et son impact potentiel sur l'homéostasie énergétique cellulaire.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les troubles métaboliques.

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement l'isoforme hépatique de la carnitine palmitoyl-transférase 1 (L-CPT1). Cette inhibition réduit le transport des acides gras à longue chaîne dans les mitochondries, diminuant ainsi la β-oxydation et la cétogenèse. La réduction de l'oxydation des acides gras conduit à une production de glucose plus faible et à une meilleure homéostasie du glucose .

Comparaison Avec Des Composés Similaires

Composés similaires

Etomoxir : Un autre inhibiteur de la carnitine palmitoyl-transférase 1, mais il est irréversible et possède des propriétés pharmacocinétiques différentes.

Perhexiline : Inhibe la carnitine palmitoyl-transférase 1 et 2, utilisée principalement pour le traitement de l'angine de poitrine.

Meldonium : Inhibe la biosynthèse de la carnitine, affectant le métabolisme des acides gras.

Unicité de Teglicar

La sélectivité et la réversibilité de this compound le rendent unique parmi les inhibiteurs de la carnitine palmitoyl-transférase 1. Sa biodisponibilité orale et ses propriétés antihyperglycémiques potentielles le distinguent encore des composés similaires .

Propriétés

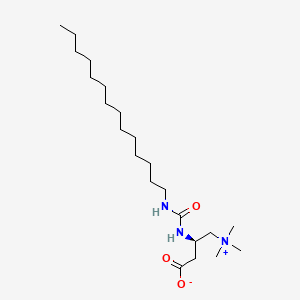

IUPAC Name |

(3R)-3-(tetradecylcarbamoylamino)-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H45N3O3/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-23-22(28)24-20(18-21(26)27)19-25(2,3)4/h20H,5-19H2,1-4H3,(H2-,23,24,26,27,28)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZYTDRMCBZVNH-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCNC(=O)NC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCNC(=O)N[C@H](CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H45N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250694-07-6 | |

| Record name | Teglicar [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250694076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TEGLICAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V3VQ6HMII | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyridinium, 1-methyl-4-[(methylphenylhydrazono)methyl]-, methyl sulfate](/img/structure/B1242402.png)

![N-[(E)-[4-(4-fluoroanilino)-4-oxobutan-2-ylidene]amino]pyridine-2-carboxamide](/img/structure/B1242403.png)

![4-[(2E)-2-(3-ethoxy-4-{[(2-methylphenyl)carbonyl]oxy}benzylidene)hydrazinyl]benzoic acid](/img/structure/B1242404.png)

![5-Chloro-7-methyl-2-(4-methyl-[1,4]diazepan-1-yl)-benzooxazole](/img/structure/B1242407.png)

![4-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]benzonitrile](/img/structure/B1242411.png)

![Disodium;hydroxy-[[hydroxy(oxido)phosphoryl]-(4-methylsulfanylphenyl)sulfanylmethyl]phosphinate](/img/structure/B1242412.png)

![[3-Acetyloxy-2-[(2-aminopurin-7-yl)methoxy]propyl] acetate](/img/structure/B1242416.png)